Synthetic Utility as a Key Intermediate for Macrolide Antibiotics: O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine vs. Unmodified Hydroxylamine
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is explicitly required as a reagent for the synthesis of EP13420, a specific bridged erythromycin derivative [1]. This contrasts sharply with a generic reagent like hydroxylamine hydrochloride (NH2OH·HCl), which would not be capable of forming the required bridged bicyclic macrolide structure . The target compound introduces a specific heterocyclic moiety essential for the final antibiotic's structure-activity relationship (SAR), whereas generic hydroxylamine does not.
| Evidence Dimension | Synthetic Utility for a Specific Molecular Target |
|---|---|
| Target Compound Data | Reagent for synthesis of bridged erythromycin derivative EP13420 [1] |
| Comparator Or Baseline | Hydroxylamine hydrochloride (NH2OH·HCl) |
| Quantified Difference | Qualitative (Target: required; Comparator: non-functional) |
| Conditions | Synthetic route for bridged bicyclic macrolide antibiotics as described in US Pat. No. 6,878,691, US Pat Pub. No. 2005037982, and PCT Application WO 03/097659 A1 [1]. |
Why This Matters
This demonstrates absolute structural necessity for a specific, high-value synthetic target, eliminating the possibility of substituting the compound with a cheaper, generic hydroxylamine reagent in that particular research or production pipeline.
- [1] US Patent 7,919,627 B2. Processes for the preparation of hydroxylamines. Published 2011-04-05. Available at: https://patents.justia.com/patent/7919627 View Source
